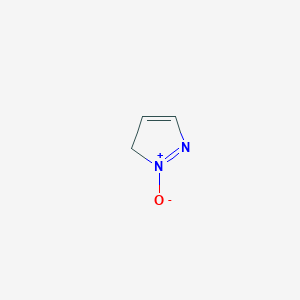

2-Oxo-3H-2lambda~5~-pyrazole

Description

Historical Development and Significance of Pyrazole (B372694) Chemistry in Organic Synthesis

Pyrazole is a five-membered heterocyclic organic compound containing two adjacent nitrogen atoms. researchgate.netwikipedia.org The history of pyrazole chemistry began in 1883 with the work of Ludwig Knorr, who synthesized pyrazole derivatives through the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. This foundational reaction remains a staple in heterocyclic synthesis.

Over the decades, pyrazoles have established themselves as "biologically privileged" scaffolds in medicinal chemistry and organic synthesis. mdpi.com Their unique structural and electronic properties have led to their incorporation into a wide array of pharmacologically active agents. Notable examples of pyrazole-containing drugs include the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and the H2-receptor agonist Betazole. The pyrazole nucleus is a key component in drugs with analgesic, anti-inflammatory, antipyretic, and antipsychotic properties. researchgate.net

The versatility of the pyrazole ring allows for substitution at various positions, significantly influencing the compound's biological activity. evitachem.com This has made pyrazole derivatives a major focus in the development of new therapeutic agents, particularly in oncology, where they have been shown to interact with multiple targets like EGFR, CDK, and DNA. evitachem.com Furthermore, pyrazole derivatives are crucial in agriculture, forming the basis for various pesticides and herbicides. The ongoing exploration of multicomponent reactions (MCRs) continues to expand the synthetic accessibility and diversity of bioactive pyrazole derivatives. mdpi.com

Nomenclature and Structural Characteristics of 2-Oxo-3H-2lambda5-pyrazole

The nomenclature of a chemical compound provides essential information about its structure. For 2-Oxo-3H-2lambda5-pyrazole, each part of the name defines a specific structural feature.

Pyrazole : This indicates the core structure is a five-membered aromatic ring with two adjacent nitrogen atoms.

3H : This signifies that the carbon at position 3 of the pyrazole ring is saturated, meaning it is bonded to two hydrogen atoms or other substituents, breaking the aromaticity of the parent pyrazole ring in that specific tautomeric form.

2-Oxo : This denotes a double-bonded oxygen atom attached to the nitrogen atom at position 2. This feature is characteristic of an N-oxide.

2lambda5 : The lambda (λ) convention is used in IUPAC nomenclature to specify a non-standard valence state of a heteroatom. In this case, λ⁵ indicates that the nitrogen atom at position 2 has a bonding number of 5, which is higher than the standard 3. This notation is used to describe the hypervalent nature of the nitrogen in the N-oxide functional group, often represented as a zwitterionic N⁺-O⁻ species.

Taken together, the name describes a pyrazole N-oxide derivative. Such compounds are known synthetic intermediates. iitg.ac.inmdpi.com While detailed research on this specific compound is limited to database entries, its structural properties can be inferred from its systematic name.

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 921604-84-4 | evitachem.comepa.govepa.gov |

| DTXSID | DTXSID00841273 | epa.govepa.gov |

Overview of Organophosphorus Heterocycles and their Chemical Importance

Organophosphorus heterocycles are cyclic compounds that contain at least one phosphorus atom within the ring system. This class of compounds is of significant interest due to its diverse applications in drug development, agrochemistry, materials science, and organic synthesis. bohrium.comcolab.ws The introduction of a phosphorus atom into a heterocyclic scaffold can dramatically alter the molecule's biological and chemical properties. researchgate.net

The chemical importance of these compounds is highlighted by several key areas:

Medicinal Chemistry : Several organophosphorus heterocycles are established anticancer drugs, such as Ifosfamide and Cyclophosphamide. ekb.eg Their mechanism often involves acting as alkylating agents after metabolic activation.

Agrochemicals : The development of organophosphorus pesticides has been a major area of research. Pyrazole derivatives containing a phosphorus atom, for example, have been developed as effective insecticides. researchgate.net

Chemical Warfare Agents : Certain organophosphorus compounds are known for their high toxicity and have been utilized as nerve agents that inhibit the enzyme acetylcholinesterase. researchgate.net

Synthetic Reagents : In organic synthesis, organophosphorus heterocycles serve as versatile ligands for transition metal catalysts and as intermediates for constructing more complex molecules. bohrium.com

The synthesis of these compounds typically follows two main strategies: the direct phosphorylation of a pre-existing heterocycle or the construction of the heterocyclic ring using an organophosphorus synthon. bohrium.com

Contextualization of the 2-Oxo-3H-2lambda5-pyrazole Scaffold within Advanced Heterocyclic Research

The compound 2-Oxo-3H-2lambda5-pyrazole, being a pyrazole N-oxide, fits into a significant area of advanced heterocyclic research focused on the activation and functionalization of stable aromatic rings. Pyrazole N-oxides are recognized as highly valuable and versatile synthetic intermediates. iitg.ac.inresearchgate.net The N-oxide functional group enhances the reactivity of the pyrazole ring, allowing for regioselective substitutions that are difficult to achieve on the parent pyrazole. scholaris.ca Following functionalization, the N-oxide group can be readily removed by deoxygenation, often using reagents like phosphorus trichloride, to yield highly substituted pyrazoles. iitg.ac.in This strategy is a powerful tool for creating novel molecular architectures for drug discovery and materials science. scholaris.caacs.org

Parallel to the study of N-oxides, the incorporation of phosphorus into the pyrazole scaffold represents another major frontier in advanced heterocyclic research. The synthesis of pyrazolylphosphonates and other organophosphorus pyrazole derivatives is actively explored to generate compounds with unique biological activities. researchgate.netekb.eg These compounds are investigated for their potential as cytotoxic agents against cancer cells and as inhibitors for enzymes like acetylcholinesterase. ekb.eg

Therefore, while 2-Oxo-3H-2lambda5-pyrazole is a nitrogen heterocycle, its chemical context is linked to two key strategies in modern synthetic chemistry: the use of N-oxides for ring functionalization and the incorporation of phosphorus to create novel bioactive molecules. Both approaches exemplify the broader effort to modify the "privileged" pyrazole scaffold to access new chemical space and develop compounds with tailored properties.

Mentioned Compounds

| Compound Name |

|---|

| 2-Oxo-3H-2lambda5-pyrazole |

| Celecoxib |

| Rimonabant |

| Betazole |

| Ifosfamide |

| Cyclophosphamide |

| Phosphorus trichloride |

Structure

3D Structure

Properties

CAS No. |

921604-84-4 |

|---|---|

Molecular Formula |

C3H4N2O |

Molecular Weight |

84.08 g/mol |

IUPAC Name |

2-oxido-3H-pyrazol-2-ium |

InChI |

InChI=1S/C3H4N2O/c6-5-3-1-2-4-5/h1-2H,3H2 |

InChI Key |

RKSCEZGVZSZVPA-UHFFFAOYSA-N |

Canonical SMILES |

C1C=CN=[N+]1[O-] |

Origin of Product |

United States |

Chemical Reactivity and Transformations of 2 Oxo 3h 2lambda5 Pyrazole and Analogues

Reactivity of the Pyrazole (B372694) Heterocycle

The pyrazole ring is an electron-rich system. The two nitrogen atoms influence the electron density at the carbon positions, making the C4 position the most susceptible to electrophilic attack, while the C3 and C5 positions are more prone to nucleophilic attack. pharmaguideline.commdpi.com

In neutral pyrazole, electrophilic substitution, such as halogenation, nitration, and sulfonation, preferentially occurs at the C4 position. globalresearchonline.netslideshare.net This is due to the higher electron density at this position compared to C3 and C5, which are adjacent to the electron-withdrawing nitrogen atoms. pharmaguideline.com

Table 1: Electrophilic Substitution Reactions of Pyrazole

| Reaction | Reagent | Position of Substitution | Product |

|---|---|---|---|

| Halogenation | Br₂ | C4 | 4-Bromopyrazole |

| Nitration | HNO₃/H₂SO₄ | C4 | 4-Nitropyrazole |

| Sulfonation | Fuming H₂SO₄ | C4 | Pyrazole-4-sulfonic acid |

This table presents typical electrophilic substitution reactions for the parent pyrazole ring.

The pyrazole ring itself is generally resistant to nucleophilic attack unless activated by strong electron-withdrawing groups. chim.it When such groups are present, nucleophilic substitution can occur, typically at the C3 and C5 positions. nih.govmdpi.com

A more common pathway involving nucleophilic character is initiated by deprotonation. The N-H proton of the pyrazole ring is weakly acidic and can be removed by a base to form the pyrazolate anion. nih.gov This anion is significantly more reactive towards electrophiles than the neutral pyrazole. globalresearchonline.netchemicalbook.com Alkylation and acylation reactions, for instance, readily occur at the nitrogen atom after deprotonation. pharmaguideline.com

The amphoteric nature of pyrazoles, allowing them to act as both acids and bases, is a crucial aspect of their reactivity, with the specific pathway often being determined by the reaction medium. nih.gov

While the pyrazole ring is generally stable due to its aromaticity, it can undergo ring-opening reactions under specific, often harsh, conditions. chemicalbook.com The presence of a strong base can induce deprotonation at the C3 position, leading to the cleavage of the ring. pharmaguideline.com Additionally, powerful methods like electrolytic oxidation and ozonolysis can break open the heterocyclic ring. chemicalbook.com

Recent research has also identified more complex ring-opening pathways. For instance, the thermolysis of an azide-substituted pyrazole can generate a transient nitrene, which initiates a cascade involving ring opening to an ene-ene-yne moiety, followed by recyclization to form a rearranged product. mdpi.com

Reactions Involving the Hypervalent Phosphorus Center in Pyrazole Derivatives

While information on the specific compound 2-Oxo-3H-2λ⁵-pyrazole is scarce, the reactivity of C-phosphorylated pyrazoles provides insight into the chemistry of phosphorus-containing pyrazole derivatives. A preparative method has been developed for the synthesis of various 4-phosphorylated pyrazoles through the reaction of N-methyl- and N-phenylpyrazole derivatives with phosphorus(III) halides. semanticscholar.org

Transformations of the Oxo Group in Pyrazole Systems

The "oxo" group in pyrazole systems typically refers to a carbonyl group, leading to compounds known as pyrazolones. These compounds exist in several tautomeric forms and exhibit rich chemical reactivity. One common transformation involves the reaction of the pyrazolone (B3327878) precursor, edaravone (B1671096) (3-methyl-1-phenyl-2-pyrazolin-5-one), with phosphorus oxychloride (POCl₃). This reaction converts the oxo group into a chloro substituent, yielding 5-chloro-3-methyl-1-phenyl-1H-pyrazole. mdpi.com This chloro-derivative is a valuable intermediate that can undergo subsequent nucleophilic substitution reactions, for example, with sodium azide to introduce an azido group. mdpi.com

Oxidation and Reduction Processes of Pyrazole Derivatives

The pyrazole ring demonstrates considerable resistance to both oxidation and reduction. globalresearchonline.netchemicalbook.com

Oxidation: The aromatic pyrazole ring is stable against common oxidizing agents like potassium permanganate (KMnO₄). However, alkyl side chains attached to the carbon atoms of the ring can be selectively oxidized to carboxylic acids without disrupting the heterocycle. globalresearchonline.net

Reduction: Similarly, the pyrazole ring is resistant to reduction by agents like sodium in ethanol. Catalytic hydrogenation is required to reduce the ring, which first yields pyrazoline and then pyrazolidine. globalresearchonline.net N-phenyl substitution can make the ring more susceptible to reduction. globalresearchonline.net

Table 2: Summary of Oxidation and Reduction of Pyrazole Derivatives

| Process | Reagent/Condition | Substrate | Outcome |

|---|---|---|---|

| Oxidation | Alkaline KMnO₄ | C-alkylated pyrazoles | Oxidation of the alkyl side chain to a carboxylic acid group. globalresearchonline.net |

| Reduction | Catalytic Hydrogenation | Pyrazole | Reduction of the ring to pyrazoline and subsequently to pyrazolidine. globalresearchonline.net |

This table summarizes the general behavior of the pyrazole ring system under oxidative and reductive conditions.

Photochemical Rearrangements of Pyrazole Derivatives

The study of photochemical reactions offers pathways to unique molecular transformations that are often inaccessible through thermal methods. For pyrazole derivatives, photochemical excitation can induce a variety of rearrangements, leading to the formation of isomers, different heterocyclic systems, or complex polycyclic structures. These transformations are highly dependent on the substitution pattern of the pyrazole ring and the specific reaction conditions, such as the wavelength of light and the solvent used.

Several primary photochemical reaction types have been identified for pyrazole derivatives. For 3H-pyrazoles, two notable pathways are a 4π electrocyclic ring closure and cleavage to form vinyl diazo compounds cdnsciencepub.com. More broadly, the photochemistry of pyrazoles can be understood through a unifying mechanistic scheme that involves electrocyclic ring closure and heteroatom migration, leading to the transposition of ring atoms and substituents taylorfrancis.com.

A significant application of photochemical rearrangement is the synthesis of pyrazoles from other heterocyclic systems. The photolysis of pyridazine N-oxides, for instance, provides a versatile method for preparing 1H-pyrazoles acs.org. This reaction proceeds through the formation of a transient (Z)-diazoenone intermediate upon exposure to UV light acs.orgnih.gov. This intermediate can then undergo thermal cyclization to yield the corresponding pyrazole proquest.com. This photochemical method has been successfully applied to a range of non-symmetrically substituted pyridazine N-oxides, demonstrating its utility in synthesizing complex pyrazole derivatives acs.orgproquest.com. The reaction is efficient, with studies showing high yields for various substrates, including those with aryl, heteroatom, and piperazinyl substituents acs.org.

| Starting Pyridazine N-Oxide | Conditions | Resulting Pyrazole | Yield (%) | Reference |

|---|---|---|---|---|

| 3-Phenyl-6-pyrrolidinylpyridazine N-oxide | UV light (350 nm), THF | 3-Phenyl-5-pyrrolidinyl-1H-pyrazole | Cleanly formed | acs.org |

| 3-(4-Methoxyphenyl)-6-pyrrolidinylpyridazine N-oxide | UV light (350 nm), THF | 3-(4-Methoxyphenyl)-5-pyrrolidinyl-1H-pyrazole | 81 | acs.org |

| 3-(4-Chlorophenyl)-6-pyrrolidinylpyridazine N-oxide | UV light (350 nm), THF | 3-(4-Chlorophenyl)-5-pyrrolidinyl-1H-pyrazole | 82 | acs.org |

| 3-Aryl-5-acylpiperazinyl pyrazole precursor (16) | UV light (350 nm), THF, 5 h | 3-Aryl-5-acylpiperazinyl pyrazole (17) | 90 | acs.org |

In addition to their synthesis, pyrazoles themselves undergo significant photochemical rearrangements. A novel cascade transformation has been reported for substituted 3-arylaminopyrazoles that incorporate an allomaltol fragment rsc.org. Under UV irradiation, these compounds experience an excited-state intramolecular proton transfer (ESIPT), which induces a contraction of the pyran-4-one ring rsc.orgnih.gov. This process generates an unstable α-hydroxy-1,2-diketone intermediate. This transient species is then trapped through an intramolecular cyclization involving the aniline (B41778) nitrogen atom, resulting in the formation of complex tricyclic cyclopenta acs.orgnih.govpyrrolo[2,3-c]pyrazole derivatives rsc.org. This method is effective for substrates with both electron-donating and electron-withdrawing groups on the aryl ring, providing a concise route to novel heterocyclic frameworks under mild, metal-free conditions rsc.org.

| Substrate Substituent (Aryl Ring) | Solvent | Irradiation Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| 4-H | N-Methylpyrrolidone | 72 | 72 | rsc.org |

| 4-Me | N-Methylpyrrolidone | 72 | 78 | rsc.org |

| 4-OMe | N-Methylpyrrolidone | 72 | 75 | rsc.org |

| 4-F | N-Methylpyrrolidone | 72 | 65 | rsc.org |

| 4-Cl | N-Methylpyrrolidone | 72 | 61 | rsc.org |

| 4-Br | N-Methylpyrrolidone | 72 | 58 | rsc.org |

Other photochemical transformations include the conversion of pyrazole derivatives into different heterocyclic rings, such as imidazoles researchgate.net. The specific pathways and products of these rearrangements are dictated by the substituents on the pyrazole core and the irradiation conditions. For instance, the photolysis of 4,6-diphenylpyrimidine 1-oxide in methanol yields 3,5-diphenylpyrazole as one of the main products, illustrating a ring contraction rearrangement wur.nl. These varied reactions highlight the rich and complex photochemical behavior of pyrazole derivatives, opening avenues for the synthesis of novel and structurally diverse compounds.

Theoretical and Computational Investigations of 2 Oxo 3h 2lambda5 Pyrazole and Analogues

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the molecular properties of pyrazole (B372694) N-oxides. researchgate.netnih.gov DFT methods provide a balance between computational cost and accuracy, making them well-suited for studying the electronic structure, geometry, and spectroscopic features of these molecules. researchgate.net

DFT calculations are employed to analyze the electronic landscape of 2-Oxo-3H-2λ⁵-pyrazole analogues. These studies involve the examination of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and distributions of these orbitals are crucial for predicting the molecule's reactivity, kinetic stability, and electronic transition properties. researchgate.netacrhem.org For instance, a large HOMO-LUMO energy gap suggests high stability and low reactivity.

Natural Bond Orbital (NBO) analysis is another powerful tool used to investigate charge distribution, hybridization, and delocalization of electron density within the molecule. This analysis provides insights into the nature of the N-O bond, the aromaticity of the pyrazole ring, and the influence of substituents on the electronic structure. The introduction of an N-oxide functionality can withdraw electronic charge from the heterocyclic ring, which in turn reduces electronic repulsion and can enhance the stability of the molecule. researcher.life

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.net In pyrazole N-oxides, the oxygen atom typically represents a region of high negative potential, making it a likely site for interaction with electrophiles or participation in hydrogen bonding.

Table 1: Illustrative Frontier Molecular Orbital Energies for a Pyrazole N-oxide Analogue

| Orbital | Energy (eV) | Description |

| HOMO | -6.85 | Primarily localized on the pyrazole ring and the oxygen atom. |

| LUMO | -1.23 | Distributed over the pyrazole ring, indicating susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 5.62 | Suggests good kinetic stability. |

A crucial first step in any computational study is the optimization of the molecular geometry to find the most stable three-dimensional arrangement of atoms. irjet.net Using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), researchers can calculate the equilibrium geometry of 2-Oxo-3H-2λ⁵-pyrazole analogues. acrhem.org The results of these calculations provide precise information on bond lengths, bond angles, and dihedral angles. nih.gov

These theoretical values can be compared with experimental data from techniques like X-ray crystallography to validate the computational method. nih.gov For pyrazole N-oxides, key parameters of interest include the N-O bond length and the planarity of the pyrazole ring. The introduction of the oxygen atom can slightly alter the geometry of the parent pyrazole ring. irjet.net

Conformational analysis is particularly important for analogues with flexible substituents. By rotating specific bonds and calculating the corresponding energy, a potential energy surface can be mapped out to identify the most stable conformers and the energy barriers between them. This is essential for understanding how the molecule might behave in different environments.

Table 2: Selected Optimized Geometrical Parameters for a Representative Pyrazole N-oxide Analogue (Calculated at B3LYP/6-311++G(d,p) level)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | N-N | 1.38 Å |

| Bond Length | N-O | 1.28 Å |

| Bond Length | C=O | 1.24 Å |

| Bond Angle | N-N-O | 118.5° |

| Bond Angle | C-N-N | 108.2° |

| Dihedral Angle | C-C-N-N | 0.5° |

Computational methods are highly effective in predicting various spectroscopic properties, which can aid in the characterization of newly synthesized compounds. researchgate.net Time-Dependent DFT (TD-DFT) is used to calculate electronic absorption spectra (UV-Vis), predicting the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, often involving HOMO-LUMO excitations. researchgate.net

Vibrational frequencies corresponding to infrared (IR) and Raman spectra can also be calculated using DFT. acrhem.org These theoretical spectra, when compared with experimental data, help in the assignment of vibrational modes to specific functional groups and motions within the molecule. For 2-Oxo-3H-2λ⁵-pyrazole analogues, characteristic vibrations would include the N-O stretch, C=O stretch, and various ring vibrations.

Furthermore, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. nih.gov The calculated chemical shifts provide a valuable tool for structural elucidation and confirmation. nih.gov

Table 3: Predicted Spectroscopic Data for a 2-Oxo-3H-2λ⁵-pyrazole Analogue

| Spectroscopy | Parameter | Predicted Value | Assignment |

| UV-Vis (TD-DFT) | λmax | 285 nm | π → π* transition |

| IR (DFT) | Wavenumber | 1720 cm⁻¹ | C=O stretching |

| IR (DFT) | Wavenumber | 1290 cm⁻¹ | N-O stretching |

| ¹³C NMR (GIAO) | Chemical Shift | 165 ppm | Carbonyl Carbon (C=O) |

| ¹H NMR (GIAO) | Chemical Shift | 7.8 ppm | Pyrazole ring proton |

Reaction Mechanism Studies using Computational Methods

Computational chemistry provides deep insights into the mechanisms of chemical reactions, allowing for the study of transition states and reaction pathways that are often difficult to observe experimentally. nih.gov For the synthesis of pyrazole N-oxides, DFT calculations can be used to model proposed reaction mechanisms, such as the cyclization of β-nitrohydrazone derivatives. researchgate.net

By calculating the energies of reactants, intermediates, transition states, and products, a potential energy surface for the reaction can be constructed. nih.gov This allows for the determination of activation energies, which indicate the feasibility of a proposed pathway. For example, computational studies on the formation of pyrazoles via oxidation-induced N-N coupling have elucidated the role of metal catalysts and the nature of the key bond-forming steps. nih.govresearchgate.net These studies can help in optimizing reaction conditions to improve yields and selectivity.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor, typically a protein. pnrjournal.com This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov For analogues of 2-Oxo-3H-2λ⁵-pyrazole, docking studies can be performed to investigate their potential as inhibitors of various enzymes. nih.gov

The process involves placing the ligand in the active site of the receptor and calculating the binding affinity, often expressed as a docking score or binding energy. nih.gov These simulations reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the target protein. nih.gov For instance, docking studies on pyrazole derivatives have been used to explore their binding modes with targets like carbonic anhydrase and cyclooxygenase-2 (COX-2). nih.govej-chem.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the biological activity of a series of compounds with their physicochemical properties or molecular descriptors. nih.gov The goal of QSAR is to develop a mathematical model that can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. semanticscholar.org

For a series of 2-Oxo-3H-2λ⁵-pyrazole analogues, a QSAR study would involve calculating a variety of molecular descriptors, which can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). researchgate.net Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build the QSAR model.

The resulting model can highlight which molecular properties are most important for the desired biological activity. For example, a QSAR model might indicate that increasing hydrophobicity and the presence of a hydrogen bond donor at a specific position are beneficial for activity. This information provides clear design principles for the synthesis of new and improved analogues. semanticscholar.org

Computational Studies of Tautomerism and Isomerism

The inherent structural diversity of pyrazole derivatives, arising from tautomerism and isomerism, has been a subject of extensive theoretical and computational investigation. Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, have proven to be invaluable tools for elucidating the relative stabilities of various tautomeric and isomeric forms. These studies provide crucial insights into the electronic structures, energetic landscapes, and the factors governing the predominance of specific forms in different environments.

While the specific compound "2-Oxo-3H-2λ⁵-pyrazole" represents a hypothetical and likely high-energy structure, computational studies on its more stable analogues, particularly pyrazol-3-one and pyrazol-5-one, offer a comprehensive understanding of the tautomeric equilibria at play. Pyrazolones can exist in three principal tautomeric forms: the CH form (a methylene-pyrazolone), the OH form (a hydroxypyrazole), and the NH form (an imino-pyrazolone).

Theoretical investigations have consistently shown that the relative stability of these tautomers is highly dependent on the nature and position of substituents on the pyrazole ring, as well as the surrounding medium (gas phase versus solvents of varying polarity).

One computational study on pyrazole itself identified three tautomers, with the aromatic 1H-pyrazole (PyA) being significantly more stable than its non-aromatic counterparts, PyB and PyC. The energy gap between the most stable tautomer and the next is substantial, on the order of 100 kJ/mol, indicating that only the aromatic form is experimentally observable under normal conditions. purkh.com This high stability is attributed to the cyclic delocalization of π-electrons, a feature absent in the non-aromatic tautomers containing a methylene (B1212753) group. purkh.com

For pyrazolone (B3327878) derivatives, the energetic landscape is more complex. DFT studies on edaravone (B1671096) and its analogues have shown that the C-H tautomer is generally the most stable form. nih.gov However, the energy differences between the C-H, N-H, and O-H tautomers can be influenced by substituents and the solvent environment. nih.gov For instance, in nonpolar solvents, the energy difference between tautomers can be more pronounced, while polar solvents can reduce these energy gaps, making the existence of multiple tautomers in equilibrium more likely. nih.gov

The following interactive data tables summarize the results of computational studies on the relative energies of pyrazolone tautomers.

Table 1: Relative Energies of Pyrazole Tautomers

| Tautomer | Structure | Relative Energy (kJ/mol) |

| PyA | 1H-Pyrazole | 0 |

| PyB | 3H-Pyrazole | ~100 |

| PyC | 4H-Pyrazole | >100 |

This table illustrates the significant stability of the aromatic 1H-pyrazole (PyA) compared to its non-aromatic tautomers (PyB and PyC) as determined by computational studies. purkh.com

Table 2: Calculated Relative Energy Differences (ΔE in kcal/mol) for Edaravone Tautomers in Different Media

| Tautomer Form | Gas Phase | Chloroform | Ethanol | Water |

| N-H | 3.44 | 3.44 | 2.77 | 2.64 |

| O-H | 6.68 | 6.68 | 6.67 | 6.67 |

This table, based on DFT calculations, shows the relative energy differences of the N-H and O-H tautomers of edaravone with respect to the most stable C-H form. nih.gov The data indicates that the C-H form is the most stable in all environments, and the energy differences are slightly modulated by the solvent polarity. nih.gov

Advanced Research Perspectives and Chemical Applications of 2 Oxo 3h 2lambda5 Pyrazole and Pyrazole Scaffolds

Strategic Role as Synthons and Building Blocks in Complex Organic Synthesis

Pyrazole (B372694) and pyrazolone (B3327878) derivatives are highly valued as synthons, or synthetic building blocks, in the field of organic chemistry due to their inherent reactivity and accessibility. researchgate.netrsc.org The classical Knorr synthesis, involving the condensation of β-ketoesters with hydrazines, provides a straightforward route to pyrazolone scaffolds, making them readily available starting materials. wikipedia.orgnih.govnih.gov

The pyrazolone nucleus possesses multiple reactive sites, which allows for a wide range of chemical transformations. nih.gov For instance, the C-4 position is susceptible to electrophilic substitution, providing a handle to introduce various functional groups. nih.gov This versatility has been exploited in the synthesis of complex molecular architectures.

Pyrazolones are particularly effective in multicomponent reactions (MCRs), where multiple starting materials are combined in a single step to form a complex product. This approach is highly efficient and aligns with the principles of green chemistry. acs.org A notable example is the synthesis of dihydropyrano[2,3-c]pyrazoles, a class of compounds with significant biological activity, which can be constructed from pyrazolones via MCRs. researchgate.netnih.gov Their utility as foundational structures enables chemists to build intricate fused heterocyclic systems, such as pyrazolopyrans and pyrazolopyridazines. researchgate.netresearchgate.net

Table 1: Selected Synthetic Methodologies for Pyrazole Derivatives

| Reaction Type | Reactants | Product Class | Reference(s) |

| Knorr Pyrazole Synthesis | 1,3-Dicarbonyl compounds + Hydrazines | Substituted Pyrazoles | nih.gov |

| 1,3-Dipolar Cycloaddition | Diazo compounds + Alkynes/Alkenes | Pyrazoles/Pyrazolines | nih.gov |

| Multicomponent Reaction | Aldehydes, Malononitrile, Hydrazine, etc. | Densely functionalized pyrazoles | nih.gov |

| Heterocyclic Rearrangement | Isoxazoles + Hydrazine | Pyrazoles | nih.gov |

Contribution to the Design of Novel Heterocyclic Scaffolds and Chemical Libraries

The pyrazole scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological targets with high affinity. nih.govnih.govtandfonline.com This makes pyrazole and its derivatives, including pyrazolones, ideal core structures for the development of chemical libraries for high-throughput screening and drug discovery. nih.gov

The synthetic tractability of the pyrazolone core allows for the creation of a vast number of analogues through substitution at various positions on the ring. researchgate.netnbinno.com This structural diversity is crucial for exploring structure-activity relationships (SAR) and identifying compounds with desired biological profiles. nih.gov Pyrazolones serve as versatile starting points for synthesizing a broad array of other heterocyclic systems, thereby expanding the chemical space available to medicinal chemists. researchgate.netnbinno.comekb.eg Fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines and pyrazolo[1,5-a]pyrimidines, are often derived from functionalized pyrazole precursors and have shown significant biological and photophysical properties. nih.govchim.itresearchgate.net

Applications in Advanced Organic Materials Science

The unique electronic and structural properties of pyrazole and pyrazolone derivatives have led to their application in materials science. A prominent application is in the field of dyes and pigments. bohrium.com The pyrazolone group is a key component in many azopyrazolone dyes, which are used extensively in the food, textile, and cosmetic industries. wikipedia.orgresearchgate.net Notable examples include Tartrazine (Yellow 2G) and various other commercial pigments. wikipedia.org

Furthermore, metal complexes incorporating pyrazolone-based ligands have shown promise as functional materials. These complexes can exhibit enhanced photoluminescence, mesomorphic (liquid crystal) phases, and unique optical properties. bohrium.comresearchgate.net The ability to tune the electronic properties of the pyrazole ring through substitution allows for the rational design of materials with specific characteristics, including applications as chemosensors. researchgate.net

Development as Ligands in Coordination Chemistry (e.g., Scorpionates)

Pyrazoles and their derivatives are exceptional ligands in coordination chemistry due to the presence of two nitrogen atoms that can coordinate to metal ions. chim.itresearchgate.net This has led to the development of a rich variety of metal complexes with diverse geometries and nuclearities. researchgate.net

While the archetypal "scorpionate" ligands are tris(pyrazolyl)borates, which bind to a metal in a tridentate, pincer-like fashion, the broader family of pyrazole and pyrazolone compounds also serves as excellent chelating agents. researchgate.net Pyrazolone derivatives, such as 4-acyl-5-pyrazolones, act as O,O-chelating ligands. unicam.it These can be further modified, for example, through condensation with amines to form Schiff base ligands that offer N,O-chelation and enhanced coordination capabilities. unicam.it The resulting metal complexes have applications in catalysis and as models for metalloproteins. bohrium.comresearchgate.net

Table 2: Examples of Pyrazolone-Based Ligands and Their Coordination

| Ligand Type | Chelating Atoms | Resulting Complex Properties | Reference(s) |

| 4-Acyl-5-pyrazolones | O,O-donors | Biological activity, varied structures | unicam.it |

| Pyrazolone-Schiff bases | N,O-donors | Enhanced coordination, catalytic activity | unicam.it |

| General Pyrazole Derivatives | N,N-donors | Diverse topologies, models for bioinorganic systems | researchgate.netresearchgate.net |

Prospects in Medicinal Chemistry Research for Scaffold Design and Lead Optimization

The pyrazole scaffold continues to be a cornerstone of modern medicinal chemistry. Its metabolic stability, particularly when compared to other five-membered heterocycles like imidazole (B134444) and oxazole, makes it an attractive feature for drug design. nih.gov Drugs containing the pyrazole ring often exhibit greater resistance to oxidative metabolism by enzymes such as Cytochrome P450. nih.gov

The versatility of the pyrazole core is invaluable during the lead optimization phase of drug development. researchgate.netresearchgate.net By strategically modifying the substituents on the pyrazole ring, chemists can fine-tune a compound's potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion). A clear example of this was in the development of the kinase inhibitor Barasertib, where replacing an aniline (B41778) ring with a pyrazole moiety resulted in a compound with improved potency and more favorable drug-like properties. nih.gov

The pyrazolone motif is found in a wide range of pharmaceuticals with activities including anti-inflammatory, antimicrobial, antitumor, and effects on the central nervous system (CNS). nih.govnih.govresearchgate.net The continued exploration of pyrazole and pyrazolone derivatives, aided by computational methods like molecular docking and quantitative structure-activity relationship (QSAR) studies, promises to yield novel therapeutics with enhanced efficacy and safety profiles. researchgate.net

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 2-Oxo-3H-pyrazole derivatives?

- Methodological Answer : The compound can be synthesized via condensation reactions using pyrazole-carboxaldehydes as precursors. For example, reactions with thiazol-4(5H)-one derivatives yield thiazolo[3,2-a]pyridine systems (e.g., 5-amino-3-oxo-tetrahydro-5H-thiazolo[3,2-a]pyridine-6-carbonitrile) under reflux conditions with ethanol as a solvent . Cyclization of pyrazol-4-ylmethylene malononitrile with substituted chromen-3-ones (e.g., 6-Br-2-oxo-chromene derivatives) in acetic acid can also produce imidazo[4,5-b]pyridines .

Q. Which analytical techniques are critical for confirming the structure of 2-Oxo-3H-pyrazole derivatives?

- Methodological Answer : A combination of LC-HRMS/MS (for exact mass determination), IR (to identify carbonyl and NH groups), and ¹H/¹³C NMR (for regiochemical confirmation) is essential. For example, LC-HRMS/MS was used to rule out the formation of 4,5-dihydroxypyrazole in ozonolysis reactions . NMR spectroscopy is particularly useful for distinguishing isomers in substituted pyrazoles, such as those fused with chromenones .

Q. How can researchers evaluate the biological activity of 2-Oxo-3H-pyrazole derivatives?

- Methodological Answer : In vitro antifungal/antibacterial assays are commonly employed. Leaf explant infection models (e.g., using Blumeria graminis fungi) can assess delayed pustule formation, with pyrazole-treated samples compared to controls via microscopy and fungal growth quantification . MIC (Minimum Inhibitory Concentration) testing against bacterial strains like Staphylococcus aureus or E. coli is also standard .

Advanced Research Questions

Q. How can regioselectivity be controlled in heterocyclic fusion reactions involving 2-Oxo-3H-pyrazole?

- Methodological Answer : Regioselectivity depends on electronic and steric factors. For example, the use of electron-withdrawing substituents (e.g., bromine at the 6-position of chromenones) directs cyclization to the C-5 position of pyrazole-carboxaldehydes, favoring imidazo[4,5-b]pyridine formation . Catalyst choice (e.g., Lewis acids like ZnCl₂) can also influence the pathway in Claisen condensation reactions .

Q. What mechanisms explain unexpected byproducts in pyrazole–ozone reactions?

- Methodological Answer : Ozonolysis of pyrazole may involve electron transfer pathways rather than traditional [3+2] cycloaddition, leading to hydroxyl radical (˙OH) formation (35% yield per consumed pyrazole). LC-HRMS/MS data suggest that proposed intermediates like formylhydrazine are absent, implying alternative mechanisms such as oxygen-addition or radical chain reactions .

Q. How do substituents at the 4-position of pyrazole affect isomer ratios in methylation reactions?

- Methodological Answer : Methylthio or amino groups at the 4-position alter steric and electronic environments, favoring specific tautomers. For instance, 5-amino-3-methylthio-1H-pyrazoles yield distinct isomer ratios depending on substituent electronegativity, which can be optimized via solvent polarity (e.g., DMF vs. THF) .

Q. What strategies resolve contradictions in spectroscopic data for pyrazole-derived heterocycles?

- Methodological Answer : Discrepancies in NMR or mass spectra may arise from tautomerism or residual solvents. Deuterated DMSO can stabilize specific tautomers for clearer NMR interpretation. Cross-validation with X-ray crystallography (for crystalline derivatives) or computational modeling (e.g., DFT for predicting stable conformers) is recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.